molecular formula C17H13NO3 B11447300 2-(4-Methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

2-(4-Methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No.: B11447300
M. Wt: 279.29 g/mol
InChI Key: QJJBLDVXLPXFSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-OXO-2-(P-TOLYL)-1,2-DIHYDROISOQUINOLINE-4-CARBOXYLIC ACID is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

The synthesis of 1-OXO-2-(P-TOLYL)-1,2-DIHYDROISOQUINOLINE-4-CARBOXYLIC ACID involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of p-tolyl-substituted intermediates with suitable reagents under controlled temperature and pressure can yield the desired isoquinoline derivative. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

1-OXO-2-(P-TOLYL)-1,2-DIHYDROISOQUINOLINE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .

Scientific Research Applications

1-OXO-2-(P-TOLYL)-1,2-DIHYDROISOQUINOLINE-4-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-OXO-2-(P-TOLYL)-1,2-DIHYDROISOQUINOLINE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-OXO-2-(P-TOLYL)-1,2-DIHYDROISOQUINOLINE-4-CARBOXYLIC ACID can be compared with other isoquinoline derivatives such as:

    1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective properties.

    Papaverine: A vasodilator used in medical treatments.

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

2-(4-methylphenyl)-1-oxoisoquinoline-4-carboxylic acid

InChI

InChI=1S/C17H13NO3/c1-11-6-8-12(9-7-11)18-10-15(17(20)21)13-4-2-3-5-14(13)16(18)19/h2-10H,1H3,(H,20,21)

InChI Key

QJJBLDVXLPXFSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)O

Origin of Product

United States

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